molecular formula C13H18ClNO2 B13573774 Methyl 2-phenylpiperidine-4-carboxylate hydrochloride

Methyl 2-phenylpiperidine-4-carboxylate hydrochloride

Cat. No.: B13573774
M. Wt: 255.74 g/mol
InChI Key: WWDZRXKCRRLYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-phenylpiperidine-4-carboxylate hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenylpiperidine-4-carboxylate hydrochloride typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form the piperidine ring . This is followed by esterification and subsequent conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidines.

Scientific Research Applications

Methyl 2-phenylpiperidine-4-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-phenylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-phenylpiperidine-4-carboxylate hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

methyl 2-phenylpiperidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10;/h2-6,11-12,14H,7-9H2,1H3;1H

InChI Key

WWDZRXKCRRLYSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC(C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.